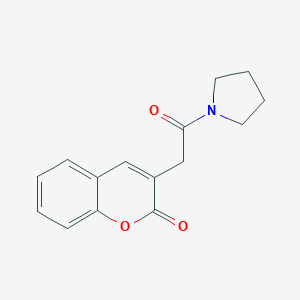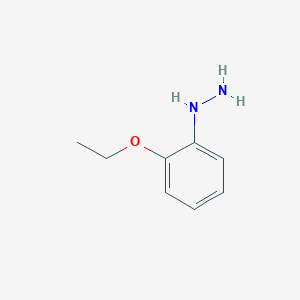![molecular formula C11H15NO4S B099908 Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-methylethyl ester CAS No. 18303-02-1](/img/structure/B99908.png)
Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-methylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-methylethyl ester, also known as mesulfuron-methyl, is a herbicide used to control broadleaf weeds in various crops. It belongs to the sulfonylurea family of herbicides and is known for its high efficacy at low application rates.
Wirkmechanismus
Mesulfuron-methyl works by inhibiting the acetolactate synthase (ALS) enzyme, which is essential for the biosynthesis of branched-chain amino acids in plants. By inhibiting this enzyme, Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-methylethyl esterethyl prevents the growth and development of broadleaf weeds, leading to their eventual death. The mechanism of action of Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-methylethyl esterethyl is specific to plants, making it an effective herbicide with minimal impact on non-target organisms.
Biochemische Und Physiologische Effekte
Mesulfuron-methyl has been shown to have a range of biochemical and physiological effects on plants. It inhibits the biosynthesis of branched-chain amino acids, leading to a disruption in protein synthesis and cell division. This disruption ultimately leads to the death of the plant. Mesulfuron-methyl also affects the photosynthetic process in plants, leading to reduced photosynthesis and energy production.
Vorteile Und Einschränkungen Für Laborexperimente
Mesulfuron-methyl is a widely used herbicide in laboratory experiments due to its high efficacy and specificity. It is relatively easy to use and has a low environmental impact when used according to label directions. However, Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-methylethyl esterethyl has some limitations in laboratory experiments, such as its potential to interfere with other biochemical processes in plants, leading to unintended effects.
Zukünftige Richtungen
There are several future directions for research on Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-methylethyl esterethyl. One area of research is the development of new formulations and application methods to improve the herbicide's efficacy and reduce its environmental impact. Another area of research is the study of Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-methylethyl esterethyl's impact on non-target organisms, such as insects and soil microorganisms. Finally, research is needed to better understand the mechanism of action of Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-methylethyl esterethyl and its potential for use in integrated weed management strategies.
Conclusion:
Mesulfuron-methyl is a highly effective herbicide used to control broadleaf weeds in various crops. Its mechanism of action is specific to plants, making it a safe and effective herbicide with minimal impact on non-target organisms. Mesulfuron-methyl has been extensively studied for its herbicidal properties and its impact on the environment. Future research is needed to improve the herbicide's efficacy and reduce its environmental impact and to better understand its mechanism of action and potential for use in integrated weed management strategies.
Synthesemethoden
Mesulfuron-methyl is synthesized through a multistep process that involves the reaction of 4-methylsulfonylphenylhydrazine with 1-methylethyl chloroformate. The resulting intermediate is then reacted with 2,4-dichloro-5-methylpyrimidine to form Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-methylethyl esterethyl. The synthesis of Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-methylethyl esterethyl is a complex process that requires careful control of reaction conditions and high purity reagents to ensure the final product's quality.
Wissenschaftliche Forschungsanwendungen
Mesulfuron-methyl has been extensively studied for its herbicidal properties and its impact on the environment. It has been shown to be highly effective in controlling broadleaf weeds in various crops, including wheat, barley, and corn. Mesulfuron-methyl has also been studied for its impact on non-target organisms, such as insects and soil microorganisms. Research has shown that Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-methylethyl esterethyl is relatively safe for non-target organisms when used according to label directions.
Eigenschaften
CAS-Nummer |
18303-02-1 |
|---|---|
Produktname |
Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-methylethyl ester |
Molekularformel |
C11H15NO4S |
Molekulargewicht |
257.31 g/mol |
IUPAC-Name |
propan-2-yl N-(4-methylphenyl)sulfonylcarbamate |
InChI |
InChI=1S/C11H15NO4S/c1-8(2)16-11(13)12-17(14,15)10-6-4-9(3)5-7-10/h4-8H,1-3H3,(H,12,13) |
InChI-Schlüssel |
FOKWWPWMZYWNKM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OC(C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



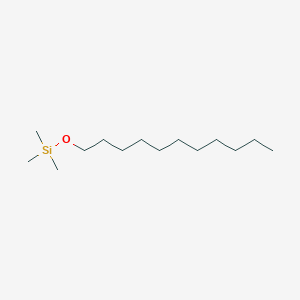
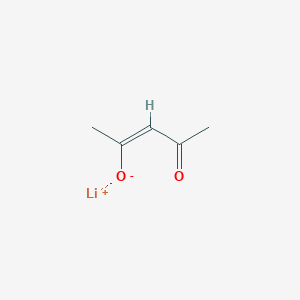

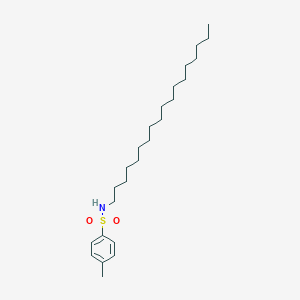
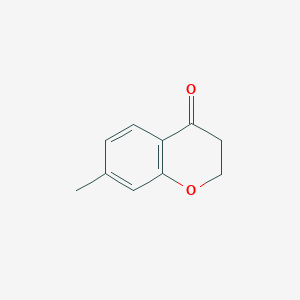
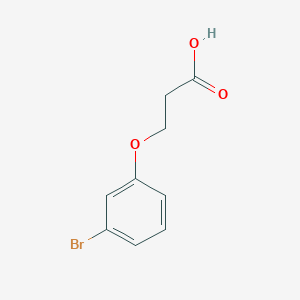
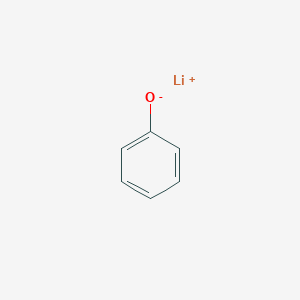
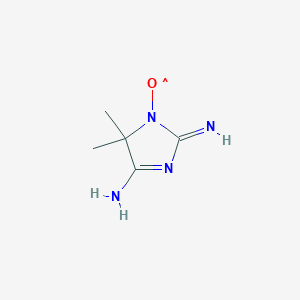
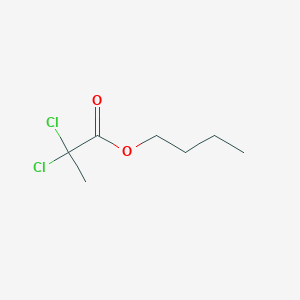
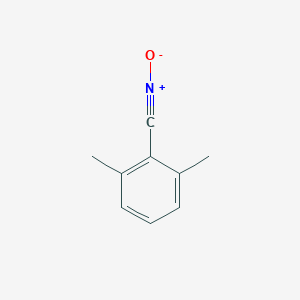
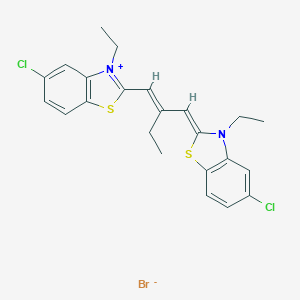
![Potassium;4-[(5,6-dihydroxy-4,7-dioxo-1,3,2-dioxastibepan-2-yl)oxy]-2,3-dihydroxy-4-oxobutanoate](/img/structure/B99846.png)
